5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid
Overview
Description
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid is a heterocyclic compound with the molecular formula C10H12N2O2. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of naphthyridines.
Substitution: It can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various functionalized naphthyridine derivatives, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to have high affinity for αvβ6 integrin, which plays a crucial role in cell adhesion and signaling pathways . This interaction can modulate various cellular processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydro-1,8-naphthyridine
- 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
- 7-Dimethoxymethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Uniqueness
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid is unique due to its specific structural features and the presence of an acetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-9(14)6-8-4-3-7-2-1-5-11-10(7)12-8/h3-4H,1-2,5-6H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVUZBPRQFCHKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626583 | |
Record name | (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445490-61-9 | |
Record name | (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 445490-61-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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